molecular formula C13H21NO2 B1385685 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine CAS No. 1040680-58-7

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine

Cat. No.: B1385685
CAS No.: 1040680-58-7
M. Wt: 223.31 g/mol
InChI Key: OTSDFBLQESXQMF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex amine compounds. The official IUPAC name for this compound is 3-methoxy-N-[2-(4-methylphenoxy)ethyl]propan-1-amine, which accurately describes the structural arrangement of all functional groups and their connectivity. This nomenclature system clearly indicates the presence of a three-carbon propanamine backbone with a methoxy substituent at the 3-position and an N-substituted ethyl chain bearing a 4-methylphenoxy group.

The compound possesses the molecular formula C₁₃H₂₁NO₂ with a calculated molecular weight of 223.32 grams per mole. The systematic identification includes the MDL number MFCD10688242, which serves as a unique database identifier for this specific chemical structure. These identification parameters are essential for accurate compound tracking in chemical databases and research literature.

The structural complexity of this molecule arises from its multi-functional nature, incorporating both aromatic and aliphatic components. The 4-methylphenoxy moiety contributes significant structural rigidity through its benzene ring system, while the propanamine backbone and ethyl linker provide conformational flexibility. This combination of rigid and flexible structural elements influences the compound's overall three-dimensional shape and chemical behavior.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted propanamine derivatives. The central nitrogen atom adopts a tetrahedral geometry when considering its lone pair of electrons, creating a pyramidal arrangement of the three attached carbon-containing groups. This geometric arrangement significantly influences the compound's conformational preferences and intermolecular interactions.

The phenoxy ring system maintains planarity due to the aromatic conjugation within the benzene ring structure. The 4-methyl substituent on the phenoxy ring adopts an out-of-plane orientation relative to the aromatic system, contributing minimal steric hindrance while providing electronic effects that influence the overall molecular properties. The ether linkage connecting the phenoxy group to the ethyl chain exhibits characteristic C-O-C bond angles of approximately 118-120 degrees, consistent with typical ether geometries.

Conformational analysis reveals multiple low-energy conformations accessible through rotation around single bonds within the molecule. The ethyl linker between the phenoxy group and the nitrogen atom allows for significant conformational flexibility, with gauche and anti arrangements being energetically accessible. Similarly, the propyl chain bearing the methoxy group can adopt various conformations through rotation around the C-C and C-N bonds, contributing to the compound's conformational ensemble.

The methoxy group orientation relative to the propyl chain affects both the molecular shape and the compound's potential for intramolecular interactions. Rotation around the C-O bond of the methoxy group generates different conformational states that may influence the compound's solubility properties and biological activity patterns when relevant.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are not extensively documented in the available literature, analysis of structurally related compounds provides valuable insights into the expected solid-state behavior. Compounds containing both aromatic and aliphatic amine functionalities typically exhibit complex packing arrangements in the crystalline state due to the combination of hydrogen bonding capabilities and van der Waals interactions.

The presence of the tertiary amine nitrogen provides a potential hydrogen bond acceptor site, while the aromatic system can participate in π-π stacking interactions with neighboring molecules in the crystal lattice. The methoxy group introduces additional dipolar interactions that influence the overall crystal packing efficiency and stability. These intermolecular forces collectively determine the compound's melting point, solubility characteristics, and thermal stability properties.

Based on structural analogies with related propanamine derivatives, the expected crystal system likely involves monoclinic or triclinic arrangements that accommodate the asymmetric molecular shape and maximize intermolecular interactions. The phenoxy ring system probably participates in edge-to-face or parallel-displaced aromatic interactions, while the aliphatic portions of the molecule fill interstitial spaces within the crystal structure.

The molecular packing density and crystal stability are influenced by the balance between attractive intermolecular forces and repulsive steric interactions. The 4-methyl substituent on the phenoxy ring may create packing inefficiencies that affect the overall crystal structure and physical properties of the solid material.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct signal regions corresponding to the aromatic protons of the 4-methylphenoxy group, typically appearing in the 6.6-7.2 parts per million range based on similar aromatic ether compounds. The 4-methyl substituent generates a characteristic singlet around 2.2-2.4 parts per million, consistent with aromatic methyl groups.

The ethyl linker protons exhibit complex multipicity patterns due to their chemical environment and coupling relationships with adjacent protons. The methylene groups adjacent to the phenoxy oxygen and the nitrogen atom display characteristic chemical shifts reflecting their electronic environments. The propanamine backbone protons show typical aliphatic patterns with the methoxy group contributing a sharp singlet around 3.7 parts per million, characteristic of methyl ethers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through distinct carbon environments. The aromatic carbons of the 4-methylphenoxy group exhibit signals in the 110-160 parts per million region, with the ether-linked carbon appearing around 157 parts per million based on similar phenoxy compounds. The aliphatic carbons show characteristic chemical shifts with the methoxy carbon appearing around 59 parts per million and the propyl chain carbons distributed across the aliphatic region.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic C-H stretches occur in the 2800-3000 wavenumber region. The C-O stretching vibrations of both the ether and methoxy groups contribute bands in the 1000-1300 wavenumber region, with the aromatic C=C stretches appearing around 1500-1600 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) and cleavage of the ethyl linker, generating fragments that confirm the connectivity of the major structural components.

The spectroscopic data collectively provide comprehensive structural confirmation and enable differentiation from closely related compounds. Integration of Nuclear Magnetic Resonance, infrared, and mass spectrometry results establishes definitive structural assignments and supports the proposed molecular connectivity and stereochemistry of this compound.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylphenoxy)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)16-11-9-14-8-3-10-15-2/h4-7,14H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSDFBLQESXQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine typically involves the reaction of 3-methoxypropylamine with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine, focusing on substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications
This compound Not provided C₁₄H₂₁NO₂ Methoxy group, 4-methylphenoxyethyl chain ~235.32 g/mol Potential intermediate in flavoring agents or pharmaceuticals .
N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine Hydrochloride 551952-55-7 C₁₁H₁₅Cl₄NO Trichlorophenoxyethyl chain, hydrochloride salt 319.05 g/mol Enhanced solubility due to HCl salt; potential use in agrochemicals or biocides .
3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine Not provided C₁₆H₂₇N₂O Dual dimethylamino groups, phenoxyethyl chain ~287.40 g/mol Likely surfactant or receptor-targeting agent due to tertiary amine clusters .
N-(4-Methylbenzyl)-3-(pentafluoroethoxy)-1-propanamine 1208079-69-9 C₁₃H₁₆F₅NO Pentafluoroethoxy group, 4-methylbenzyl chain 297.26 g/mol High electronegativity from fluorine atoms; potential use in fluorinated drug candidates .
N-[(E)-(5-Chloro-2-phenylimidazol-4-ylidene)methyl]propan-2-amine Not provided C₁₃H₁₅ClN₃ Chloroimidazole ring, propan-2-amine chain ~248.73 g/mol Antifungal or antimicrobial activity inferred from imidazole moiety .

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity The methoxy group in the target compound enhances lipophilicity compared to the trichlorophenoxy group in , which increases polarity due to electronegative chlorine atoms. The pentafluoroethoxy group in drastically elevates hydrophobicity and metabolic stability, making it more suited for CNS-targeting drugs.

Role of Amine Functionalization

  • The tertiary amine in the target compound and facilitates hydrogen bonding and protonation, enhancing solubility in acidic environments. In contrast, the secondary amine in may limit solubility but improve membrane permeability.

Pharmacological Potential Imidazole derivatives (e.g., ) are well-documented for antimicrobial activity, whereas phenoxyethylamines (e.g., ) are common in neurotransmitter analogs or agrochemicals.

Synthetic Utility

  • The hydrochloride salt in simplifies purification and storage, whereas the free amine in the target compound offers flexibility for further derivatization.

Biological Activity

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine, a compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including receptor binding affinities and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group, a propanamine backbone, and a phenoxy group with a methyl substitution. These structural elements are crucial for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Key Functional GroupsMethoxy, Phenoxy

Receptor Interactions

Research indicates that compounds structurally similar to this compound exhibit significant interactions with histamine receptors and monoamine oxidase (MAO) enzymes.

  • Histamine H3 Receptor : Compounds targeting the H3 receptor can modulate neurotransmitter release, impacting conditions like Parkinson's disease. For instance, studies have shown that certain analogs can inhibit human H3 receptor activity effectively while also demonstrating potent inhibition of MAO B, which is crucial for dopamine metabolism in the brain .
  • Monoamine Oxidase Inhibition : The compound's ability to inhibit MAO B has been highlighted in various studies, suggesting it may enhance dopamine levels by preventing its breakdown. For example, some related compounds achieved IC50 values below 50 nM for MAO B inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Cytotoxicity tests using human cell lines showed that the compound exhibited low toxicity at therapeutic concentrations.
  • Enzyme Activity Assays : The compound was tested against various enzymes, revealing selective inhibition patterns that suggest potential therapeutic uses without significant off-target effects.

Case Study: Neuroprotective Effects

A notable case study involved the administration of a structurally similar compound in rat models of Parkinson's disease. The results indicated a significant increase in dopamine levels in the striatum and cortex following treatment, alongside a marked reduction in MAO B activity . This suggests that this compound may share similar neuroprotective properties.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound is heavily influenced by their structural components.

Key Findings from SAR Studies

  • Substituent Variability : Variations at the α-position of the amide group significantly affect biological activity. Removing or altering substituents can lead to loss of activity .
  • Lipophilicity : Changes in lipophilicity due to structural modifications can enhance or diminish receptor binding affinity and enzyme inhibition .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Removal of α-substituentLoss of all activity
Addition of small alkyl groupsIncreased potency
Lipophilicity alterationsVaried receptor affinity

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution and amine alkylation. A common approach is reacting 3-(4-methylphenoxy)propan-1-amine (a precursor) with methoxy-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of amine to alkylating agent) and inert atmospheres to prevent oxidation . Side products, such as N-alkylated byproducts, may form if temperature exceeds 90°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, with yields averaging 60–75% .

Q. How is the structural identity of this compound validated in academic research?

Answer: Validation combines spectroscopic and chromatographic methods:

  • NMR : 1H^1H NMR should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons from 4-methylphenoxy), δ 3.7 ppm (methoxy group), and δ 2.6–3.1 ppm (ethylenediamine backbone) .
  • HPLC-MS : Retention time and molecular ion ([M+H]⁺ at m/z 280.2) confirm purity (>95%) and molecular weight .
  • Elemental Analysis : C, H, N percentages must align with theoretical values (e.g., C: 69.3%, H: 8.2%, N: 5.0%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C). Stability in aqueous buffers (pH 4–8) is limited to 24 hours .
  • Degradation : Exposure to UV light or temperatures >40°C accelerates decomposition; store lyophilized for long-term stability .

Advanced Research Questions

Q. How can crystallography resolve contradictions in reported conformational isomers of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software identifies dominant conformers. For example:

  • Torsion Angles : Compare experimental vs. computed angles (e.g., C-O-C-N dihedral angles) to distinguish gauche vs. anti conformers .
  • Packing Analysis : Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize specific conformers in the solid state .

Q. What methodologies are used to study its interaction with biological targets (e.g., receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (KdK_d) in real-time .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor docking (e.g., AutoDock Vina) to identify key residues (e.g., Tyr³⁵⁶ in serotonin receptors) involved in binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values from identical cell lines like HEK293) .
  • Batch Variability Testing : Compare activity of synthesized batches (≥3 replicates) to rule out impurities (e.g., residual solvents) .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence polarization for binding vs. functional cAMP assays) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities?

Answer:

  • UPLC-QTOF-MS : Achieve ppm-level sensitivity for detecting alkylation byproducts (e.g., N-ethyl derivatives) .
  • 2D NMR (HSQC, HMBC) : Assign minor impurity signals (e.g., <0.1% diastereomers) .
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phase .

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